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Compound of Interest

Compound Name: Sofosbuvir impurity G

Cat. No.: B1142256 Get Quote

An advanced and validated High-Performance Liquid Chromatography (HPLC) method for the

quantitative analysis of Sofosbuvir Impurity G is presented. This application note provides a

comprehensive protocol for the separation and quantification of this critical impurity, ensuring

the quality and safety of the Sofosbuvir active pharmaceutical ingredient (API) and its

formulated products. The method is developed to be specific, accurate, precise, and robust,

aligning with the stringent requirements of regulatory bodies.

Introduction
Sofosbuvir is a direct-acting antiviral medication used in the treatment of Hepatitis C.[1][2][3] As

with any pharmaceutical compound, the presence of impurities can affect its efficacy and

safety. Sofosbuvir Impurity G is a diastereoisomer of Sofosbuvir, making its separation and

quantification challenging yet crucial for quality control.[4][5] This document details a stability-

indicating reversed-phase HPLC (RP-HPLC) method developed and validated for the

determination of Sofosbuvir Impurity G.

Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is employed for this analysis. The

chromatographic conditions have been optimized to achieve efficient separation between

Sofosbuvir and Impurity G.

Table 1: HPLC Instrumentation and Chromatographic Conditions
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Parameter Specification

HPLC System Agilent 1260 Infinity II LC System or equivalent

Detector
Photodiode Array (PDA) Detector G1315D or

UV Detector

Column
Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5

µm[6][7]

Mobile Phase A 0.1% Trifluoroacetic Acid in Water[6][7]

Mobile Phase B Acetonitrile

Gradient Program See Table 2

Flow Rate 1.0 mL/min[8][9]

Injection Volume 10 µL[10]

Column Temperature 30 °C[10]

Detection Wavelength 260 nm[6][7][11]

Run Time 30 minutes

Table 2: Mobile Phase Gradient Program

Time (minutes) % Mobile Phase A % Mobile Phase B

0 90 10

15 40 60

20 40 60

22 90 10

30 90 10

Preparation of Solutions
Diluent: A mixture of water and acetonitrile in a 50:50 (v/v) ratio is used as the diluent.[6][7]
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Standard Stock Solution: Accurately weigh and dissolve approximately 25 mg of Sofosbuvir

and 25 mg of Sofosbuvir Impurity G reference standards in 50 mL of diluent to obtain a

stock solution of 500 µg/mL for each.

Standard Solution: Dilute 1.0 mL of the Standard Stock Solution to 100.0 mL with the diluent

to get a final concentration of 5 µg/mL for both Sofosbuvir and Impurity G.

Sample Solution: Accurately weigh and dissolve a quantity of the Sofosbuvir drug substance

or powdered tablets equivalent to 50 mg of Sofosbuvir in 100 mL of diluent. Sonicate for 15

minutes and dilute to the mark. Filter the solution through a 0.45 µm nylon filter. Dilute 1.0

mL of the filtered solution to 100.0 mL with the diluent to obtain a theoretical concentration of

5 µg/mL of Sofosbuvir.

Method Validation Summary
The developed HPLC method was validated according to the International Council for

Harmonisation (ICH) guidelines. The validation parameters and their acceptance criteria are

summarized below.

Table 3: Method Validation Summary
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Parameter Result Acceptance Criteria

Specificity

No interference from blank and

placebo at the retention time of

Sofosbuvir and Impurity G.

No interference at the analyte

peaks.

Linearity (µg/mL) 0.5 - 7.5 µg/mL
Correlation coefficient (r²) ≥

0.999

Accuracy (% Recovery) 98.0% - 102.0% 98.0% - 102.0%

Precision (% RSD)

- Repeatability ≤ 2.0% ≤ 2.0%

- Intermediate Precision ≤ 2.0% ≤ 2.0%

Limit of Detection (LOD) 0.05 µg/mL Reportable

Limit of Quantitation (LOQ) 0.15 µg/mL Reportable

Robustness

The method is robust for small,

deliberate changes in flow rate

(±0.1 mL/min) and column

temperature (±2 °C).

System suitability parameters

are met.

System Suitability
System suitability tests are performed to ensure the chromatographic system is adequate for

the intended analysis.

Table 4: System Suitability Criteria
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Parameter Acceptance Criteria

Tailing Factor (T)
Not more than 2.0 for both Sofosbuvir and

Impurity G peaks.

Theoretical Plates (N) Not less than 2000 for both peaks.

Resolution (Rs)
Not less than 2.0 between Sofosbuvir and

Impurity G peaks.

% RSD of Peak Areas
Not more than 2.0% for six replicate injections of

the standard solution.

Workflow and Diagrams
The logical workflow for the HPLC method development and analysis is depicted in the

following diagram.
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Caption: Workflow for HPLC analysis of Sofosbuvir Impurity G.
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The relationship between the key stages of method development and validation is illustrated

below.

Validation Parameters

Method Development
(Column, Mobile Phase, etc.)

Method Optimization
(Gradient, Flow Rate)

Method Validation
(ICH Guidelines)

Specificity Linearity Accuracy Precision LOD & LOQ Robustness

Click to download full resolution via product page

Caption: Key stages of HPLC method development and validation.

Conclusion
The described RP-HPLC method is demonstrated to be suitable for the routine quality control

analysis of Sofosbuvir for the presence of Impurity G. The method is specific, linear, accurate,

precise, and robust, providing reliable and consistent results. The detailed protocol and

validation data support its implementation in pharmaceutical laboratories for the analysis of

bulk drug and finished dosage forms.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Identification, Isolation and Structure Confirmation of Forced Degradation Products of
Sofosbuvir [scirp.org]

2. Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir:
Characterization and Quantification – Oriental Journal of Chemistry [orientjchem.org]

3. ijpsjournal.com [ijpsjournal.com]

4. medchemexpress.com [medchemexpress.com]

5. medchemexpress.cn [medchemexpress.cn]

6. researchgate.net [researchgate.net]

7. d-nb.info [d-nb.info]

8. archives.ijper.org [archives.ijper.org]

9. fortunejournals.com [fortunejournals.com]

10. RP-HPLC Method Development, Validation, and Drug Repurposing of Sofosbuvir
Pharmaceutical Dosage Form: A Multidimensional Study - PubMed
[pubmed.ncbi.nlm.nih.gov]

11. researchgate.net [researchgate.net]

To cite this document: BenchChem. [HPLC method development for Sofosbuvir impurity G
analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1142256#hplc-method-development-for-sofosbuvir-
impurity-g-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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